molecular formula C6H6BBrClNO2 B8119032 6-Bromo-3-chloro-2-methylpyridine-4-boronic acid

6-Bromo-3-chloro-2-methylpyridine-4-boronic acid

Cat. No.: B8119032
M. Wt: 250.29 g/mol
InChI Key: JUNSXQYIPRDZQO-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-methylpyridine-4-boronic acid is an organoboron compound with the molecular formula C6H6BBrClNO2. This compound is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of boronic acid functionality makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of 6-Bromo-3-chloro-2-methylpyridine-4-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-methylpyridine-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or water.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-chloro-2-methylpyridine-4-boronic acid is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which provides additional sites for functionalization.

Properties

IUPAC Name

(6-bromo-3-chloro-2-methylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BBrClNO2/c1-3-6(9)4(7(11)12)2-5(8)10-3/h2,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNSXQYIPRDZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1Cl)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BBrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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